1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one
Overview
Description
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including this compound, contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence various biological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best absorption, distribution, metabolism, and excretion/toxicity (adme/tox) results for drug candidates .
Action Environment
It is known that the compound is a powder and should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP4, this compound can indirectly increase GLP-1 levels, which is beneficial for managing diabetes mellitus type 2 . Additionally, the compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its interaction with various biomolecules .
Cellular Effects
This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with DPP4 affects the levels of GLP-1, which in turn influences insulin secretion and glucose metabolism in pancreatic cells . Furthermore, the compound’s structural properties enable it to interact with other cellular proteins, potentially affecting various cellular processes such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s inhibition of DPP4 prevents the degradation of GLP-1, thereby enhancing its biological activity . This interaction involves the binding of the compound to the active site of DPP4, leading to a conformational change that inhibits the enzyme’s activity. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in metabolic regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP4 and increase GLP-1 levels without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion . These metabolic pathways involve cytochrome P450 enzymes, which play a crucial role in the biotransformation of the compound. The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues . Transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) may play a role in the compound’s cellular uptake and efflux, affecting its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is critical for its activity, as it allows the compound to interact with target biomolecules and exert its effects on cellular processes. Post-translational modifications, such as phosphorylation and acetylation, may also influence the compound’s localization and function.
Properties
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKADXLAPPPIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.